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Compound of Interest

Compound Name: Methyl propionate

Cat. No.: B153301

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for methyl propionate. It is intended for
researchers, scientists, and professionals in drug development who utilize these spectroscopic
techniques for structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic
molecules by observing the magnetic properties of atomic nuclei. For methyl propionate
(CHsCH2COOCHs), both *H and 3C NMR provide definitive structural information.

'H NMR Spectroscopy

The *H NMR spectrum of methyl propionate shows three distinct signals corresponding to the
three different proton environments in the molecule, with an integration ratio of 3:2:3.[1]

Table 1: *H NMR Spectroscopic Data for Methyl Propionate

Chemical Shift ()

Multiplicity Integration Assignment
ppm
3.67 Singlet 3H -OCHs
2.33 Quartet 2H -CH2-
1.14 Triplet 3H -CHs
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Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like
CDCls.[1]

3C NMR Spectroscopy

The 13C NMR spectrum of methyl propionate displays four signals, confirming the presence of
four unique carbon environments in the molecule.[2]

Table 2: 13C NMR Spectroscopic Data for Methyl Propionate

Chemical Shift (8) ppm Assighment
174.5 C=0

51.5 -OCHs

275 -CH2-

9.1 -CHs

Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like
CDCls.[2]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of methyl propionate is as follows:

o Sample Preparation: Weigh 5-10 mg of pure methyl propionate and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry
vial.[3] Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for
chemical shift calibration (0.00 ppm).[1][2] Vortex the mixture to ensure the sample is fully
dissolved.

o Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

¢ Instrumentation: The data is acquired using a standard NMR spectrometer (e.g., JEOL Delta
NMR).[4]
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e 1H NMR Acquisition: For a *H NMR spectrum, a standard single-pulse experiment is typically
run with a resolution of around 0.25 Hz and a relaxation delay of 8-10 seconds.[4]

e 13C NMR Acquisition: For a 13C NMR spectrum, a standard proton-decoupled experiment is
used. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024-4096)
and a relaxation delay of 2-5 seconds are typically required.[3]

o Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier
transform. The resulting spectrum is then phased, baseline-corrected, and the chemical
shifts are calibrated relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which causes molecular vibrations such as stretching and
bending.

Table 3: IR Spectroscopic Data for Methyl Propionate

Wavenumber (cm~—2) Vibration Type Functional Group
2975 - 2860 C-H Stretch Alkyl (-CHs, -CHz)
1750 - 1735 C=0 Stretch Ester

1200 - 1170 C-O Stretch Ester

The region from approximately 1500 to 400 cm~* is known as the fingerprint region and
contains a complex set of vibrations that are unique to the molecule, allowing for its definitive
identification.[5]

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a liquid sample like methyl propionate, the spectrum can be
obtained directly as a thin liquid film. A drop of the neat liquid is placed between two salt
plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[5]
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

e Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is
then placed in the spectrometer's sample holder, and the sample spectrum is recorded. The
instrument software automatically subtracts the background spectrum from the sample
spectrum to produce the final IR spectrum. The data is typically collected over the mid-
infrared range of 4000—400 cm~1.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based
on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the
structure of the molecule through its fragmentation pattern.

Table 4. Mass Spectrometry Data for Methyl Propionate

m/z Proposed Fragment lon

88 [CH3CH2COOCHSs]* (Molecular lon)
59 [COOCHSs]*

57 [CH3CH2COQO]* (Base Peak)

29 [CH3CHz]*

The molecular ion peak for methyl propionate is observed at m/z 88.[7] The most abundant
fragment, known as the base peak, is typically the m/z 57 ion.[7]

Experimental Protocol for Mass Spectrometry

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, where it is vaporized.

« lonization: In Electron lonization (El), the gaseous molecules are bombarded with a high-
energy electron beam (typically 70 eV). This process ejects an electron from the molecule,
forming a positively charged molecular ion ([M]*).[7]
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o Fragmentation: The high energy of the molecular ion often causes it to break apart into
smaller, positively charged fragments and neutral radicals.

e Mass Analysis: The positively charged ions (both molecular and fragment ions) are
accelerated into a mass analyzer, which separates them based on their m/z ratio.

o Detection: An ion detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualization of Spectroscopic Analysis and
Fragmentation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of methyl
propionate and its fragmentation pattern in mass spectrometry.
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Caption: Workflow for the structural elucidation of methyl propionate.
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Caption: Fragmentation pattern of methyl propionate in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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